GSK2820151 -

GSK2820151

Catalog Number: EVT-1534829
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2820151 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor GSK2820151 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.
Source and Classification

GSK2820151 is classified as a selective inhibitor of the BRD4 protein, which is known to be involved in transcriptional regulation and chromatin remodeling. The compound has been evaluated in clinical trials for its efficacy in treating acute lymphoblastic leukemia and other malignancies, highlighting its therapeutic potential in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK2820151 involves several key steps that utilize modern organic chemistry techniques. The compound is derived from a benzimidazole scaffold, which has been optimized through structure-guided design to enhance its selectivity and potency against BRD4. Key synthetic methods include:

  • Nucleophilic Substitution: The introduction of various substituents on the benzimidazole ring is achieved through nucleophilic aromatic substitution reactions.
  • Cyclization Reactions: These are employed to form the core structure of GSK2820151, often involving one-pot reactions that streamline the synthesis process.
  • Chiral Resolution: Techniques such as chiral chromatography may be used to isolate specific enantiomers that exhibit desired biological activity .
Molecular Structure Analysis

Structure and Data

GSK2820151 exhibits a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the BRD4 bromodomain. The structural formula can be depicted as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The precise molecular weight and specific functional groups play crucial roles in its binding affinity and selectivity towards BRD4 .

Chemical Reactions Analysis

Reactions and Technical Details

GSK2820151 undergoes various chemical reactions that are essential for its activity as a BRD4 inhibitor. Key reactions include:

  • Binding Interactions: The compound mimics acetylated lysine, allowing it to compete with natural substrates for binding to the BRD4 bromodomain. This competitive inhibition disrupts the protein-protein interactions necessary for gene transcription.
  • Metabolic Stability: Understanding the metabolic pathways that GSK2820151 undergoes in vivo is critical for predicting its pharmacokinetics. Studies often focus on cytochrome P450-mediated metabolism and potential metabolic byproducts .
Mechanism of Action

Process and Data

The mechanism of action for GSK2820151 involves its binding to the acetyl-lysine recognition pocket of the BRD4 bromodomain. Upon binding, GSK2820151 inhibits the interaction between BRD4 and acetylated histones, thereby preventing the recruitment of transcriptional machinery to target gene promoters. This action leads to downregulation of oncogenes associated with cancer progression. The binding affinity is quantified using metrics such as half-maximal inhibitory concentration (IC50) values derived from in vitro assays .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: GSK2820151 typically appears as a white to off-white solid.
  • Solubility: It demonstrates varying solubility profiles depending on pH, which can influence its bioavailability.

Chemical Properties

  • Molecular Weight: Approximately 400 g/mol.
  • Log P (Partition Coefficient): Indicates hydrophobicity, influencing absorption and distribution within biological systems.
Applications

Scientific Uses

GSK2820151 is primarily researched for its potential applications in oncology, particularly in treating hematological malignancies such as acute lymphoblastic leukemia. Its ability to selectively inhibit BRD4 makes it a promising candidate for combination therapies aimed at enhancing the efficacy of existing treatments or overcoming resistance mechanisms in cancer cells. Ongoing clinical trials continue to explore these applications while assessing safety profiles and optimal dosing strategies .

Introduction to BET Proteins and Epigenetic Regulation

Chromatin Structure and Histone Acetylation Dynamics

Chromatin organization fundamentally regulates gene expression through nucleosome units, where DNA wraps around histone proteins. Post-translational modifications (PTMs) of histones—particularly lysine acetylation—serve as dynamic epigenetic marks. Acetylation neutralizes the positive charge of lysine residues, reducing histone-DNA affinity and promoting chromatin relaxation. This "open" state permits transcription factor binding and RNA polymerase II (Pol II) recruitment [4] [10]. Histone acetyltransferases (HATs) add acetyl groups, while histone deacetylases (HDACs) remove them, creating a reversible equilibrium [9] [10]. Dysregulation of this balance is a hallmark of cancer, leading to aberrant expression of oncogenes (e.g., MYC) or silencing of tumor suppressors [2] [9].

Super-enhancers—large clusters of enhancers bound by master transcription factors—exhibit exceptionally high histone acetylation and drive expression of genes critical for cell identity and malignancy. BET proteins selectively occupy these regions, making them vulnerable to pharmacological disruption [9] [10].

Table 1: Key Chromatin States and Functional Impact

Chromatin StateHistone Acetylation LevelTranscriptional ActivityCancer Relevance
Open (Euchromatin)HighActiveOncogene overexpression (e.g., MYC)
Closed (Heterochromatin)LowSuppressedTumor-suppressor silencing
Super-enhancerVery HighHyperactiveSustains cancer cell identity

Bromodomains as Acetyl-Lysine Readers in Transcriptional Activation

Bromodomains (BRDs) are evolutionarily conserved protein modules that "read" acetylated lysine (KAc) marks. Structurally, BRDs form a left-handed four-helix bundle (αZ, αA, αB, αC) creating a hydrophobic pocket that accommodates KAc. Conserved asparagine (e.g., N140 in BRD4 BD1) forms hydrogen bonds with the acetyl carbonyl, while tyrosine residues stabilize binding via water-mediated interactions [3] [7] [8]. The BET family uniquely harbors two tandem bromodomains (BD1 and BD2) per protein, enabling high-affinity binding to di-acetylated histone motifs (e.g., H4K5acK12ac) [5] [10].

BET inhibitors like GSK2820151 competitively displace BRDs from acetylated histones by mimicking KAc interactions. They typically feature:

  • Acetyl-lysine mimetic groups (e.g., triazolo rings) that engage the conserved asparagine.
  • Hydrophobic moieties that occupy the WPF shelf—a BET-specific structural feature [8].BD1 and BD2 exhibit differential target affinities due to sequence variations in their ZA and BC loops. Pan-BET inhibitors (e.g., GSK2820151) target both domains, while next-generation compounds achieve domain selectivity [7] [8].

Table 2: Structural and Functional Features of BET Bromodomains

FeatureBD1BD2Biological Impact
Conserved KAc-binding residueAsn (e.g., N140 in BRD4)Asn (e.g., N433 in BRD4)Universal KAc recognition
ZA loop residuesAsp160 (BRD4)His433 (BRD4)Influences peptide selectivity
BC loop residuesLys158 (BRD4)Pro430 (BRD4)Determines inhibitor specificity
Ligand preferenceKacXXKac motifsBroad specificityDistinct target gene regulation

BET Protein Family: BRD2, BRD3, BRD4, and BRDT

The BET family comprises four members: ubiquitously expressed BRD2, BRD3, BRD4, and testis-specific BRDT. All share tandem N-terminal bromodomains and an extraterminal (ET) domain that recruits effector proteins. BRD4 and BRDT additionally contain a C-terminal motif (CTM) for P-TEFb recruitment [2] [5] [6].

  • BRD2: Regulates cell cycle via E2F transcription factor interactions, activating promoters of cyclin A, cyclin D1, and cyclin E. It chaperones RNA Pol II through hyperacetylated nucleosomes independently of P-TEFb [6] [9]. Overexpression drives B-cell lymphomas by amplifying cyclin A expression [6] [10].
  • BRD3: Binds GATA1 to facilitate erythroid differentiation and associates with NuRD repressor complexes. Unlike other BET proteins, it may exert antiproliferative effects in some cancers [6] [9].
  • BRD4: The most extensively studied member. Recruits P-TEFb to phosphorylate Pol II CTD (Ser2), enabling transcriptional elongation. Maintains "mitotic memory" by bookmarking growth-associated genes (e.g., MYC) during cell division [2] [5] [9]. Amplified in 20+ cancer types and forms oncogenic fusions (e.g., BRD4-NUT) in NUT midline carcinoma [2] [9].
  • BRDT: Testis-specific; essential for spermatogenesis via repression of non-germline genes [6] [9].

Table 3: Functional Roles of BET Proteins in Cancer

ProteinKey InteractorsTranscriptional RoleCancer Implications
BRD2E2F1/2, RNA Pol IIActivates cell cycle genesB-cell lymphoma, leukemia
BRD3GATA1, NuRDErythroid differentiation; potential tumor suppressionRare translocations
BRD4P-TEFb, NSD3, JMJD6Elongation control; super-enhancer occupancyNUT carcinoma; MYC-driven cancers
BRDTP-TEFb, NELFGermline gene regulationNot oncogenic

Properties

Product Name

GSK2820151

IUPAC Name

Unknown

Solubility

Soluble in DMSO

Synonyms

GSK2820151; GSK-2820151; GSK 2820151.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.